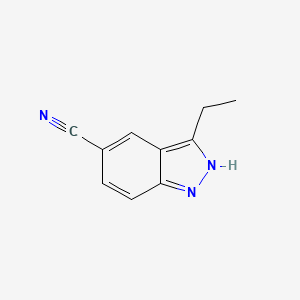
1h-Indazole-5-carbonitrile,3-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-5-carbonitrile, 3-ethyl- is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of the carbonitrile group at the 5-position and the ethyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-5-carbonitrile, 3-ethyl- can be achieved through several methodsTransition metal-catalyzed reactions, such as those using copper or silver catalysts, are often employed to facilitate the formation of the indazole ring .
Industrial Production Methods: Industrial production of 1H-Indazole-5-carbonitrile, 3-ethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-5-carbonitrile, 3-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to other functional groups such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indazole oxides, while reduction can produce amines.
Scientific Research Applications
1H-Indazole-5-carbonitrile, 3-ethyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-Indazole-5-carbonitrile, 3-ethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes .
Comparison with Similar Compounds
1H-Indazole-3-carbonitrile: Similar structure but with the carbonitrile group at the 3-position.
5-Chloro-1H-indazole-3-carbonitrile: Contains a chlorine atom at the 5-position instead of an ethyl group.
3-Chloro-1H-indazole-5-carboxaldehyde: Features a carboxaldehyde group at the 5-position and a chlorine atom at the 3-position.
Uniqueness: 1H-Indazole-5-carbonitrile, 3-ethyl- is unique due to the specific positioning of the carbonitrile and ethyl groups, which can influence its reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-ethyl-2H-indazole-5-carbonitrile |
InChI |
InChI=1S/C10H9N3/c1-2-9-8-5-7(6-11)3-4-10(8)13-12-9/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
LQEQPYISQMDCII-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=C(C=CC2=NN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















